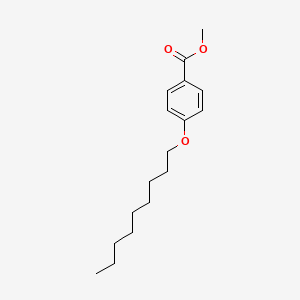

Methyl 4-nonyloxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nonoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19-2/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWJJVYVAIBTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700755 | |

| Record name | Methyl 4-(nonyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147080-44-2 | |

| Record name | Methyl 4-(nonyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147080-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(nonyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(nonyloxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Nonyloxybenzoate and Analogous Structures

Esterification Routes for Benzoate (B1203000) Synthesis

The formation of the methyl benzoate core is a critical step that can be achieved through various esterification methods. These techniques can be applied either to 4-hydroxybenzoic acid, which is later functionalized with the nonyloxy group, or to 4-nonyloxybenzoic acid itself.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, is a widely employed method for synthesizing esters from a carboxylic acid and an alcohol. tcu.eduoperachem.comresearchgate.net This acid-catalyzed equilibrium reaction typically utilizes an excess of the alcohol to drive the reaction towards the ester product. tcu.edu

In the context of methyl benzoate synthesis, a carboxylic acid such as benzoic acid or its substituted derivatives is reacted with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). operachem.commasterorganicchemistry.com The reaction is generally heated to reflux to achieve a reasonable reaction rate. operachem.comrsc.org For instance, the esterification of 4-vinylbenzoic acid with methanol is achieved by refluxing for 24 hours with concentrated sulfuric acid, resulting in a 78% yield of methyl 4-vinylbenzoate. rsc.org Similarly, benzoic acid can be converted to methyl benzoate with a 90% yield by stirring in methanol at 65°C with sulfuric acid. operachem.com

| Reactants | Catalyst | Conditions | Product | Yield |

| Benzoic acid, Methanol | H₂SO₄ | 65°C | Methyl benzoate | 90% |

| 4-Vinylbenzoic acid, Methanol | conc. H₂SO₄ | Reflux, 24h | Methyl 4-vinylbenzoate | 78% |

| Hippuric acid, Cyclohexanol | p-Toluenesulfonic acid | Reflux in toluene (B28343) (Dean-Stark) | Cyclohexyl hippurate | 96% |

Table 1: Examples of Direct Esterification Reactions

Alternative Esterification Strategies (e.g., Acid Chloride Route)

An alternative and often more reactive method for ester synthesis involves the use of acid chlorides. byjus.com This route avoids the equilibrium limitations of direct esterification. The synthesis begins with the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with the alcohol.

Benzoic acid can be converted to benzoyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comsciencemadness.orgbyjus.com For example, reacting dry benzoic acid with phosphorus pentachloride yields benzoyl chloride in 90% yield after fractionation. prepchem.com Another method involves using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), which can produce benzoyl chloride in high purity. google.com

Once formed, the benzoyl chloride readily reacts with an alcohol, like methanol, to produce the corresponding methyl ester. wikipedia.orgpearson.com This reaction is typically rapid and can often be carried out at room temperature. byjus.com The reaction of benzoyl chloride with isopropyl alcohol, for instance, leads to the formation of isopropyl benzoate. pearson.com

| Carboxylic Acid | Chlorinating Agent | Product (Acid Chloride) | Yield |

| Benzoic acid | Phosphorus pentachloride | Benzoyl chloride | 90% |

| Benzoic acid | Thionyl chloride | Benzoyl chloride | High Purity |

| Aryl acids | Oxalyl chloride/DMF | Aryl acid chlorides | Quantitative |

Table 2: Synthesis of Benzoyl Chloride from Benzoic Acid

Precursor Synthesis and Functionalization Approaches

A common and efficient strategy for the synthesis of methyl 4-nonyloxybenzoate involves the initial preparation of a key intermediate, which is subsequently functionalized. This approach can proceed by first preparing methyl 4-hydroxybenzoate (B8730719) and then introducing the nonyloxy chain, or by first synthesizing 4-nonyloxybenzoic acid followed by esterification.

Preparation of 4-Hydroxybenzoate Intermediates

Methyl 4-hydroxybenzoate is a crucial precursor, synthesized by the direct esterification of 4-hydroxybenzoic acid. This reaction is a classic example of Fischer esterification. Typically, 4-hydroxybenzoic acid is refluxed in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid. google.com This method is known to be effective for producing various 4-hydroxy-benzoic acid short-chain esters. google.com

Introduction of the Nonyloxy Chain

The introduction of the nine-carbon alkyl chain onto the phenolic oxygen is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, the precursor methyl 4-hydroxybenzoate is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), to form the corresponding phenoxide. ajol.infokoyauniversity.org This phenoxide then reacts with an n-nonyl halide, typically 1-bromononane, to form the ether linkage. ums.edu.myrsc.orgrsc.org The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or DMF and may require heating to proceed at a practical rate. ajol.info For example, a series of 4-(alkoxy)benzoic acids were synthesized by reacting methyl 4-hydroxybenzoate with various alkyl bromides (including nonyl bromide) in the presence of a base. rsc.orgrsc.org Another procedure describes the synthesis of 4-nonyloxybenzoic acid by refluxing 4-hydroxybenzoate with n-nonyl bromide and potassium carbonate in acetone for 50 hours, yielding the product in 75% yield. ajol.info

| Phenolic Substrate | Alkyl Halide | Base | Solvent | Product | Yield |

| Methyl 4-hydroxybenzoate | 1-Bromononane | K₂CO₃ | Acetone | Methyl 4-(nonyloxy)benzoate | - |

| 4-Hydroxybenzoate | n-Alkyl bromide | K₂CO₃ | Acetone | 4-Alkoxybenzoic acid | - |

| 4-Hydroxybenzoate | n-Nonyl bromide | K₂CO₃ | Acetone | 4-Nonyloxybenzoic acid | 75% |

| 4-Hydroxybenzoic acid | n-Nonyl bromide | KOH | Ethanol/Water | 4-Nonyloxybenzoic acid | 85% |

Table 3: Williamson Ether Synthesis for Nonyloxy Chain Introduction

Methylation of the Carboxylic Acid Moiety

An alternative synthetic sequence involves first preparing 4-nonyloxybenzoic acid and then converting the carboxylic acid group to a methyl ester. The synthesis of 4-nonyloxybenzoic acid itself is achieved through the Williamson ether synthesis, by reacting 4-hydroxybenzoic acid with a nonyl halide in the presence of a base. koyauniversity.org

Once 4-nonyloxybenzoic acid is obtained, it can be esterified to this compound. This can be accomplished using the direct Fischer esterification method described previously, by reacting it with methanol in the presence of an acid catalyst. diva-portal.org Alternatively, methylation can be achieved using other methylating agents. For instance, processes exist for the methylation of hydroxy- and methoxy-benzoic acids using dimethyl sulphate. google.com The hydrolysis of the resulting methyl ester, if needed, can be performed using a base like sodium hydroxide in methanol, followed by acidification. orgsyn.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound and its analogs are highly dependent on the careful optimization of several key reaction parameters. These include the choice of base, solvent, temperature, and the nature of the reactants.

Base and Solvent Systems: The selection of the base and solvent is critical in the Williamson ether synthesis. Strong bases are required to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming the more nucleophilic phenoxide ion. Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). numberanalytics.comjk-sci.com The choice of base can significantly impact the reaction yield.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred for this reaction. numberanalytics.comnumberanalytics.com These solvents are effective at solvating the cation of the base, which in turn enhances the nucleophilicity of the alkoxide, leading to a faster and more efficient reaction. numberanalytics.comcareers360.com The use of protic solvents, like water or alcohols, can lead to lower yields due to the solvation of the nucleophile, which reduces its reactivity. numberanalytics.com

Temperature and Reaction Time: The reaction temperature is another crucial factor that influences the rate and yield. Higher temperatures generally increase the reaction rate. numberanalytics.com However, excessively high temperatures can promote side reactions, such as elimination reactions, especially when using secondary or tertiary alkyl halides. numberanalytics.comcareers360.com For the synthesis of alkyl aryl ethers, advancements have been made in using temperatures up to 300°C and higher with weaker alkylating agents to improve efficiency, particularly on an industrial scale. wikipedia.org Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times, often reducing them from hours to minutes and potentially improving yields. wikipedia.orgorgchemres.org The optimal reaction time can range from one to eight hours, depending on the specific reactants and conditions, and ensuring the reaction goes to completion is vital for maximizing the yield. wikipedia.org

Reactant Characteristics: The nature of the alkyl halide also plays a significant role. Primary alkyl halides, such as nonyl bromide or nonyl iodide, are ideal for this SN2 reaction. numberanalytics.com The reactivity of the halides follows the order: I > Br > Cl. francis-press.com Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions in the presence of a strong base. masterorganicchemistry.com

The following table summarizes the impact of different reaction conditions on the yield of Williamson ether synthesis for analogous structures:

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaH | DMF | Not Specified | 85 | numberanalytics.com |

| KOtBu | DMSO | Not Specified | 90 | numberanalytics.com |

| NaOH | H₂O | Not Specified | 40 | numberanalytics.com |

| K₂CO₃ | Solvent-free (Microwave) | Not Specified | Excellent | orgchemres.orgorgchemres.org |

This table is illustrative and based on general findings for Williamson ether synthesis. Specific yields for this compound may vary.

Catalysts: In certain cases, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to enhance the reaction rate and yield, particularly when the reactants are in different phases. careers360.com These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs. careers360.com

Scalability Considerations in Laboratory and Industrial Preparations

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges and requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.

Reaction Conditions and Safety: While high temperatures can increase reaction rates, they also pose safety risks on an industrial scale, requiring robust temperature control systems and potentially pressurized reactors. wikipedia.org The use of highly reactive and potentially flammable reagents like sodium hydride necessitates specialized handling procedures and inert atmosphere conditions to prevent accidents. jk-sci.com The choice of solvent also becomes critical; while DMF and DMSO are effective, their high boiling points and potential for decomposition at elevated temperatures must be managed. numberanalytics.com The development of solvent-free methods, such as those using microwave irradiation and a solid base like potassium carbonate, offers a more environmentally friendly and potentially safer alternative for large-scale production. orgchemres.orgorgchemres.org

Cost-Effectiveness: The cost of raw materials is a major consideration in industrial synthesis. For instance, while iodinated alkanes are highly reactive, they are also more expensive than their brominated or chlorinated counterparts, making the latter more economically viable for large-scale production. francis-press.com The development of catalytic versions of the Williamson ether synthesis using weaker and less expensive alkylating agents is an area of active research aimed at improving the industrial feasibility of producing alkyl aryl ethers. acs.org

Process Efficiency and Waste Management: Maximizing yield and minimizing side products are crucial for the economic viability of an industrial process. Side reactions, such as the elimination of the alkyl halide or C-alkylation of the phenoxide, can reduce the yield of the desired ether and complicate the purification process. jk-sci.comcareers360.com Efficient purification methods, such as distillation or crystallization, must be developed and optimized for large-scale operation. Furthermore, the generation of salt byproducts (e.g., sodium bromide) is an inherent part of the traditional Williamson ether synthesis, and appropriate disposal or recycling methods must be in place. wikipedia.org

Equipment and Throughput: The transition from laboratory glassware to industrial reactors requires significant engineering considerations. The materials of construction must be compatible with the reactants and solvents at the operating temperatures and pressures. The efficiency of mixing becomes more critical on a larger scale to ensure uniform reaction conditions and prevent localized overheating. Continuous flow reactors are also being explored as an alternative to traditional batch reactors, offering potential advantages in terms of safety, control, and throughput for industrial-scale Williamson ether synthesis.

Molecular Architecture and Conformational Analysis

Structural Elucidation through Advanced Crystallographic Methods

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a material. Advanced crystallographic methods, particularly single-crystal X-ray diffraction, serve as powerful tools for this purpose, providing detailed insights into molecular connectivity, conformation, and intermolecular interactions. unimi.ituhu-ciqso.esencyclopedia.pubceitec.cz

Single-Crystal X-ray Diffraction Studies of Nonyloxybenzoate Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the molecular and crystal structures of compounds that can be grown as single crystals. unimi.ituhu-ciqso.esencyclopedia.pub This method has been applied to various nonyloxybenzoate derivatives and related mesomorphic compounds to elucidate their solid-state structures. researchgate.netresearchgate.netresearchgate.net

For instance, the crystal structure of 4-acylphenyl 4'-nonyloxybenzoate, a related derivative, was determined to understand its thermal behavior. researchgate.net The analysis revealed a crystal packing arrangement characterized by alternating layers of loosely packed aliphatic chains and more densely packed aromatic regions, a feature typical of mesogenic compounds. researchgate.netresearchgate.netresearchgate.net Similarly, the crystal structure of 4-n-nonylbenzoic acid, a precursor, has been characterized, providing foundational data on the conformation of the nonyl chain and the benzoic acid moiety. tandfonline.com

Studies on a range of 4-alkoxybenzoic acids have shown that while they form dimers via hydrogen bonding between carboxylic acid groups, a direct correlation between molecular geometry and mesogenic properties is not always straightforward. researchgate.netresearchgate.net The crystal packing in these systems often involves the segregation of aliphatic and aromatic regions, which is a precursor to the formation of liquid crystalline phases. researchgate.netresearchgate.net

Below is a table summarizing crystallographic data for related nonyloxybenzoate and benzoic acid derivatives, illustrating the typical parameters obtained from SC-XRD studies.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 4-n-nonylbenzoic acid | Triclinic | P1 | 13.514 | 23.4672 | 7.658 | 90.914 | 100.403 | 77.781 | tandfonline.com |

| 4-octyloxybenzoic acid | Triclinic | P1 | 12.207 | 13.424 | 4.8666 | 91.26 | 91.46 | 116.756 | researchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | 7.2831 | 10.522 | 11.410 | 83.38 | 80.83 | 82.02 | mdpi.com |

| Methyl 4-hydroxybenzoate (B8730719) | Monoclinic | Cc | 12.9874 | 17.2522 | 10.8435 | 119.225 | plos.org |

Analysis of Molecular Conformation in Crystalline Phases

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by the forces present in the crystalline state. studypug.comrsc.org In the crystal structures of nonyloxybenzoate derivatives, the molecules often adopt specific, low-energy conformations.

The aliphatic nonyloxy chain typically exists in a relatively extended, all-trans conformation to maximize van der Waals interactions and pack efficiently. researchgate.net However, some degree of disorder in the alkyl chains can be observed, indicating conformational flexibility even within the crystal lattice. researchgate.net The benzoate (B1203000) core is generally planar. The dihedral angle between the phenyl ring and the carboxylate group is a key conformational parameter. researchgate.net

Theoretical Investigation of Molecular Geometry and Conformational Landscape

Complementing experimental techniques, computational chemistry provides powerful tools to investigate the molecular geometry and conformational preferences of molecules like Methyl 4-nonyloxybenzoate. mdpi.comuzh.ch

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and geometry of molecules. nih.govchalcogen.roresearchgate.net By minimizing the energy of the molecule as a function of its atomic coordinates, DFT can determine the most stable (lowest energy) conformation. nih.govresearchgate.net

For benzoate derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. chalcogen.roresearchgate.netnih.gov These calculations often use functionals like B3LYP, which have been shown to provide reliable geometries for organic molecules. nih.govchalcogen.ro The choice of basis set, such as 6-311G(d,p), is also crucial for obtaining accurate results. plos.orgchalcogen.ro Geometry optimization of this compound would involve finding the minimum energy structure by exploring the potential energy surface, considering rotations around the various single bonds. researchgate.net

The table below presents a hypothetical comparison of selected geometrical parameters for a benzoate-containing molecule, as could be obtained from DFT calculations and experimental X-ray diffraction data.

| Parameter | DFT (Calculated) | X-ray (Experimental) |

| C-O (ester) bond length | 1.35 Å | 1.36 Å |

| C=O (ester) bond length | 1.21 Å | 1.22 Å |

| Phenyl-C(O)O dihedral angle | ~5° | ~7° |

Computational Assessment of Rotational Barriers and Conformational Isomerism

Molecules with single bonds can exist as a mixture of different conformers due to rotation around these bonds. studypug.com The energy differences between these conformers and the energy barriers for their interconversion are key aspects of a molecule's conformational landscape. researchgate.netmdpi.com

Computational methods, particularly DFT, can be used to calculate the rotational energy barriers in molecules like this compound. mdpi.comresearchgate.net This is typically done by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy is calculated for each. The resulting energy profile reveals the low-energy conformers (energy minima) and the transition states (energy maxima) that separate them. mdpi.com

Mesomorphic Behavior and Phase Transition Phenomena

Identification and Characterization of Liquid Crystalline Mesophases

The characterization of liquid crystalline mesophases is primarily conducted using techniques such as polarized optical microscopy (POM), which reveals the unique textures of different phases, and differential scanning calorimetry (DSC), which measures the heat flow associated with phase transitions. nih.govnih.govfrontiersin.org

While specific studies on the nematic phase of Methyl 4-nonyloxybenzoate are not extensively documented in the reviewed literature, research on analogous compounds provides valuable insights. For instance, in homologous series of other benzoate (B1203000) derivatives, a nematic phase is often observed. researchgate.net The nematic phase is the least ordered of the liquid crystal phases, characterized by long-range orientational order of the molecules but no positional order. In chiral versions of these molecules, a chiral nematic (N) phase can form, where the molecular director twists in a helical fashion. Studies on related chiral compounds have detailed the presence of the N phase alongside other mesophases. researchid.co

The presence of the long nonyloxy chain in this compound strongly suggests the potential for smectic phases, where molecules are organized into layers. Research on the closely related compound, 4-Nitrophenyl-4-nonyloxybenzoate, has confirmed the existence of a Smectic A (SmA) phase. arxiv.org This compound exhibits a crystal to SmA transition at 53.8 °C and a SmA to isotropic liquid transition at 67.9 °C. arxiv.org The SmA phase is characterized by molecules aligned perpendicularly to the layer planes.

Furthermore, studies on other nonyloxybenzoate derivatives and similar long-chain systems have revealed a rich variety of smectic phases. These include the tilted Smectic C (SmC) phase and its chiral variant, the ferroelectric Smectic C* (SmC) phase. researchid.coaps.org In some instances, an unidentified or metastable smectic phase, often denoted as SmX, has also been observed below the SmC phase. researchid.coresearchgate.net The specific type of smectic phase that forms is highly dependent on the molecular architecture, including the nature of the ester group and any terminal substituents.

A comparative look at related compounds is presented in the table below:

| Compound Name | Mesophases Observed | Reference |

| 4-Nitrophenyl-4-nonyloxybenzoate | Smectic A (SmA) | arxiv.org |

| (R)-4-(((4-(octan-2-yloxy)phenyl)imino)methyl)phenyl 4-(n-alkoxy)benzoates | Blue Phase (BP), Chiral Nematic (N), Chiral Smectic C (SmC), Smectic X (SmX) | researchid.co |

| 2,6-Bis-(4ʹ-n-nonyloxybenzoate)naphthalene | Smectic A (SmA), Nematic (N) | lookchem.com |

This table presents data for compounds structurally related to this compound to illustrate potential mesomorphic behavior.

Blue phases (BP) are highly ordered, three-dimensional cubic structures that can appear in a narrow temperature range between the chiral nematic and isotropic liquid phases. researchgate.net Their discovery was historically linked to derivatives of cholesteryl benzoate. researchgate.net While not directly observed for this compound in the available literature, studies on chiral benzoate-containing systems have confirmed the occurrence of Blue Phase I and II (BP I/II). researchid.co These phases are of significant interest for their potential in fast-switching display technologies.

Understanding Phase Transition Mechanisms

The transitions between the crystalline, various mesomorphic, and isotropic liquid states are fundamental to the behavior of liquid crystals and are driven by changes in temperature.

The transition from a solid crystal to a liquid crystal mesophase involves the melting of the crystal lattice. In mesogenic compounds, this process often occurs in stages, where the positional order of the molecules is lost, but orientational order is maintained. jst.go.jp DSC studies on related nonyloxybenzoate compounds, such as 4-Acylphenyl 4'-Nonyloxybenzoate, have been used to determine the enthalpy changes associated with these crystal-to-mesophase transitions. researchgate.net For example, the melting point of 4-Nitrophenyl-4-nonyloxybenzoate, which corresponds to the Crystal-to-Smectic A transition, occurs at 53.8 °C. arxiv.org

The transition from the disordered isotropic liquid to a more ordered mesophase upon cooling is a key characteristic of thermotropic liquid crystals. This transition, often referred to as the clearing point on heating, involves the spontaneous alignment of molecules. For 4-Nitrophenyl-4-nonyloxybenzoate, the transition from the Smectic A phase to the isotropic liquid occurs at 67.9 °C. arxiv.org In binary mixtures containing compounds like 4-heptyloxyphenyl 4-nonyloxybenzoate, the clearing temperature can be altered, demonstrating the influence of molecular interactions on the stability of the mesophase. researchgate.net

The following table summarizes the phase transition temperatures for a related nonyloxybenzoate compound:

| Compound | Transition | Temperature (°C) | Reference |

| 4-Nitrophenyl-4-nonyloxybenzoate | Crystal to Smectic A | 53.8 | arxiv.org |

| Smectic A to Isotropic | 67.9 | arxiv.org |

This table provides specific phase transition data for a compound analogous to this compound.

Influence of Molecular Structure on Mesophase Stability and Range

The stability of the mesophase and the temperature range over which it exists are not arbitrary; they are deeply rooted in the molecule's structure. Key determinants include the length of flexible chains, the nature of terminal groups, the rigidity of the core, and the presence or absence of chirality.

Role of Alkyl Chain Length (n-Nonyloxy)

The length of the terminal alkyl or alkoxy chain is a critical factor in dictating the type of mesophase that a calamitic (rod-shaped) liquid crystal will form. In homologous series of mesogens like 4-alkoxybenzoic acids, a predictable progression of phase behavior is often observed as the chain length increases.

Research on 4-alkoxybenzoic acids demonstrates that compounds with shorter alkyl chains tend to exhibit a nematic phase. As the chain length increases, both nematic and smectic C phases may appear. acs.org For compounds with very long alkyl chains, only a smectic C phase is typically observed. acs.org A systematic study on a series of 4-alkoxybenzoic acids (where the alkoxy group is OCnH2n+1) showed that members with chain lengths from n=3 to n=6 were purely nematic, while those with n=7 to n=18 exhibited both smectic and nematic phases. ajol.info

Specifically for the nonyloxy (n=9) chain, studies on related compounds provide insight. Lanthanum(III) 4-nonyloxybenzoate, for instance, was found to exhibit a smectic A mesophase. acs.org In another complex series, 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline, where one chain was fixed as nonyloxy, varying the other alkoxy chain from n=1 to n=10 resulted in a transition from purely nematogenic (n=1-3) to polymesomorphic with nematic and smectic phases (n=4-7), and finally to purely smectogenic (n=8-10). researchgate.net This underscores the general principle that longer alkyl chains promote the higher-ordered layered structures of smectic phases over the orientationally ordered but positionally disordered nematic phase. researchgate.netresearchgate.net This is because the longer, flexible chains enhance intermolecular van der Waals forces, which encourages the molecules to align in layers.

The influence of alkyl chain length on phase transitions in a homologous series of 4-alkoxybenzoic acids is summarized below.

| Number of Carbon Atoms (n) in Alkoxy Chain | Observed Mesophase(s) |

| 3 - 6 | Nematic |

| 7 - 8 | Smectic C, Nematic |

This interactive table is based on findings for 4-alkoxybenzoic acids, which serve as a model for understanding the role of the alkoxy chain length. ajol.info

Impact of Terminal Substituents and Core Rigidity

The order of efficiency for common terminal groups in promoting nematic phase stability has been established as: CN > NO₂ > C₂H₅O > CH₃O. tandfonline.com The difference in the N-I transition temperature can be as significant as 31 to 54°C between a cyano (CN) and a methoxy (B1213986) (CH₃O) derivative. tandfonline.comtandfonline.com These effects are tied to the group's contribution to the dipole moment and its ability to enhance intermolecular attractions along the long axis of the molecule.

The rigidity of the molecular core is equally crucial. aps.org A rigid, linear core structure is essential for maintaining the anisotropic, rod-like shape required for liquid crystal formation. tandfonline.com Linkage groups, such as the ester group in benzoates or Schiff bases (-CH=N-), contribute to this rigidity and linearity, enabling the formation of stable mesophases. mdpi.com Introducing lateral substituents, such as a methyl group, onto the core widens the molecule and increases the separation between them. researchgate.net This steric hindrance disrupts the parallel packing, thereby reducing the lateral intermolecular attractions and consequently lowering the mesophase stability and transition temperatures. researchgate.net Conversely, extending the rigid core, for instance by using a naphthalene (B1677914) unit instead of a single phenyl ring, can significantly increase mesophase stability and the temperature range of the liquid crystal phase. semanticscholar.org

The table below illustrates the established efficiency of different terminal substituents on enhancing nematic phase stability.

| Terminal Substituent | Relative Nematic Stability |

| Cyano (-CN) | Highest |

| Nitro (-NO₂) | High |

| Ethoxy (-OC₂H₅) | Moderate |

| Methoxy (-OCH₃) | Lower |

This interactive table summarizes the general trend of substituent effects on the thermal stability of the nematic phase. tandfonline.comtandfonline.com

Effects of Chirality on Mesophase Formation

Introducing a chiral center into a mesogenic molecule, such as this compound, can lead to the formation of chiral mesophases. Chirality refers to the property of a molecule being non-superimposable on its mirror image. Only chiral molecules can give rise to phases that have a macroscopic helical twist. wikipedia.org

The most common chiral mesophase is the chiral nematic (N), also known as the cholesteric phase. In this phase, the local director (the average direction of the long molecular axes) twists in a helical fashion throughout the material. wikipedia.org The pitch of this helix is sensitive to temperature and the presence of other molecules. wikipedia.org Other chiral phases include blue phases, which are highly ordered structures of defects that appear between the N phase and the isotropic liquid, and various chiral smectic phases (Sm*). wikipedia.orgtandfonline.com

A prominent example is the chiral smectic C (SmC) phase, where the molecules are tilted within the smectic layers, and the direction of this tilt precesses helically from one layer to the next. researchid.co This structure gives rise to ferroelectric properties, meaning it can exhibit a spontaneous electric polarization that can be switched with an external electric field. researchid.co The introduction of chiral groups, such as (-)-menthyl or (R)-(2-chloropropoxy), into benzoate-containing molecular structures has been shown to induce the formation of N, SmC*, and blue phases. tandfonline.comresearcher.lifetandfonline.combohrium.com Interestingly, even achiral molecules, like 4-octyloxyphenyl 4-octyloxybenzoate, can sometimes form chiral domains through spontaneous symmetry breaking. acs.org

The presence of chirality can be a powerful tool for designing materials with specific optical and electro-optical properties, as the helical superstructure of chiral phases can selectively reflect light of a particular wavelength and handedness. wikipedia.orgtandfonline.com

Structure Property Correlations in Liquid Crystalline Systems

Relationship between Molecular Anisotropy and Liquid Crystalline Ordering

The formation of liquid crystalline phases is fundamentally governed by the anisotropy of the constituent molecules. For a compound like Methyl 4-nonyloxybenzoate, its structure consists of a rigid, planar core (the benzoate (B1203000) group) and a flexible, non-polar tail (the nonyloxy chain). This pronounced shape anisotropy is a prerequisite for the long-range orientational order characteristic of liquid crystals. researchgate.net

The rigid aromatic core, due to π-π stacking and other intermolecular interactions, promotes the parallel alignment of molecules along a common axis, known as the director. aps.org The flexible alkyl chain, in this case, the C9H19O- group, provides the necessary molecular fluidity and influences the packing efficiency and thermal stability of the mesophase. pageplace.de The length of this alkyl chain is a critical parameter; it affects the balance of intermolecular forces, thereby determining the type of mesophase formed (e.g., nematic or smectic) and the temperature range over which it is stable. aps.org Generally, increasing the length of the flexible chain enhances the stability of the liquid crystal phase. pageplace.de This interplay between the rigid core and the flexible tail is the primary driver for the self-assembly into the ordered, yet fluid, structures of liquid crystal mesophases.

Recent molecular dynamics simulations on similar liquid crystals have shown that molecular shape anisotropy is not static but changes with aggregation and temperature. Molecules tend to adopt more elongated conformations in the ordered nematic phase compared to the isotropic liquid state, a finding that underscores the dynamic relationship between molecular shape and phase behavior. aps.org

Correlation of Molecular Packing in Crystal State with Mesophase Formation

The arrangement of molecules in the solid crystalline state often prefigures the structure of the subsequent liquid crystalline mesophases upon heating. For mesogenic compounds, the crystal packing is typically characterized by the segregation of molecular components into distinct regions. science.gov X-ray diffraction studies on related phenyl benzoate compounds, such as 4-acylphenyl 4'-nonyloxybenzoate, reveal a crystal packing structure composed of alternating, loosely packed aliphatic regions and closely packed aromatic regions. science.gov

This micro-segregation is crucial for mesophase formation. The aromatic cores are held together by stronger, directional interactions (like C–H···π interactions), while the aliphatic chains are more disordered and held by weaker van der Waals forces. science.govresearchgate.net Upon melting, the thermal energy is sufficient to overcome the weak forces holding the aliphatic chains, allowing them to "melt" and impart fluidity to the system. However, the stronger interactions within the aromatic regions persist, maintaining the orientational order of the molecules. researchgate.net This results in the formation of an ordered melt—the mesophase. The specific arrangement in the crystal, whether it's layered or not, can determine whether a smectic (layered) or nematic (orientational order only) phase will form. The presence of weak directional interactions in the aromatic regions of the crystal packing is considered a key factor preceding the formation of a mesophase. researchgate.net

In some cases, the specific interactions in the crystal are too strong and break only at the transition to an isotropic liquid, preventing the formation of a mesophase upon heating (enantiotropic mesomorphism) but allowing it to appear upon cooling (monotropic mesomorphism). This was observed in 4-acylphenyl 4'-nonyloxybenzoate, where the C–H···π interactions that could structure the melt are broken at the melting point, and a mesophase only appears upon cooling the isotropic liquid. science.gov

Dielectric Behavior and Electro-Optical Response of Nonyloxybenzoate-Based Ferroelectric Liquid Crystals (FLCs)

While this compound itself is not ferroelectric, its nonyloxybenzoate moiety is a common component in ferroelectric liquid crystal (FLC) mixtures. FLCs are chiral, tilted smectic phases (SmC*) that possess a spontaneous electric polarization, making them highly responsive to electric fields for use in fast-switching display devices. researchgate.net

Dielectric spectroscopy is a powerful tool to study the molecular dynamics and collective processes in liquid crystals. The complex dielectric permittivity (ε*) is measured as a function of frequency and temperature. The real part (ε'), known as the dielectric constant, measures the ability of the material to store electrical energy, while the imaginary part (ε''), or dielectric loss, quantifies the dissipation of that energy. aps.org

In FLCs containing nonyloxybenzoate groups, several dielectric relaxation modes can be observed. A study on (R)-4-(((4-(octan-2-yloxy)- phenyl)imino)methyl)phenyl 4-(nonyl-oxy)benzoate investigated its temperature-dependent dielectric behavior. In the SmC* phase, a low-frequency relaxation mode known as the Goldstone mode is dominant, which corresponds to the collective reorientation of the director around the helical axis. As the temperature increases towards a nematic phase, a different relaxation mode, the Soft mode, becomes characteristic.

Interactive Table: Dielectric Properties of a Nonyloxybenzoate-based FLC

The following table presents data extracted from studies on FLCs containing nonyloxybenzoate moieties, illustrating the typical behavior of dielectric parameters.

| Temperature (°C) | Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |

| 120 | 100 | 25 | 8 |

| 120 | 1k | 22 | 6 |

| 120 | 10k | 15 | 4 |

| 130 | 100 | 35 | 12 |

| 130 | 1k | 30 | 9 |

| 130 | 10k | 18 | 5 |

| 140 | 100 | 48 | 18 |

| 140 | 1k | 40 | 14 |

| 140 | 10k | 22 | 7 |

Spontaneous polarization (Ps) is the key property of FLCs, representing a permanent electric dipole moment in the absence of an external field. researchgate.net Its magnitude and the speed at which it can be reoriented (switching time) are critical for device performance. The magnitude of Ps depends on the transverse dipole moment of the chiral molecule and the tilt angle of the molecules in the smectic layers.

Molecular engineering is used to maximize Ps. For instance, the introduction of fluorine atoms into the molecular structure can significantly increase the dipole moment and lead to very large spontaneous polarization values. In one study, fluorine substitution in bent-shaped dimeric molecules resulted in a huge reversal polarization of 2.42 μC cm⁻², which is much higher than for non-fluorinated analogues. This substitution also decreased intermolecular forces and viscosity, leading to faster switching times (5-10 µs compared to 250 µs). Similarly, incorporating a pyrimidine (B1678525) ring into the core structure of an FLC molecule has been shown to dramatically enhance the Ps value. These strategies are applicable to systems based on nonyloxybenzoate to optimize their ferroelectric properties.

Elastic Properties of Mesophases

The elastic properties of a liquid crystal describe its resistance to deformations from its equilibrium orientation. In a nematic phase, these properties are characterized by three Frank elastic constants: K₁₁ (splay), K₂₂ (twist), and K₃₃ (bend). These constants are crucial as they influence the director configuration in devices and the response to external fields.

Measurements on benzoate-containing liquid crystals have revealed important structure-property relationships. For instance, in a binary mixture containing 4-cyanophenyl 4-nonylbenzoate, the splay elastic constant (K₁₁) was determined from electric field-induced Freedericksz transitions. In another study on a bent-core nematic liquid crystal, 4-chloro-1,3-phenylene bis 4-[4'-(9-decenyloxy)benzoyloxy] benzoate, the elastic constants were found to have unusual anisotropies compared to conventional calamitic (rod-like) liquid crystals. Specifically, the splay constant was significantly larger than the bend constant (K₁₁ > K₃₃), a reversal of the typical trend. Furthermore, the twist constant (K₂₂) was found to be exceptionally small. This behavior is often attributed to the formation of short-range smectic-like correlations within the nematic phase.

Interactive Table: Frank Elastic Constants for a Benzoate-Based Liquid Crystal

The table below shows the measured elastic constants for a bent-core nematic liquid crystal containing benzoate groups at a temperature 2°C below the nematic-isotropic transition.

| Elastic Constant | Value (x 10⁻¹² N) |

| K₁₁ (Splay) | 3.1 |

| K₂₂ (Twist) | 0.31 |

| K₃₃ (Bend) | 0.88 |

Data from

Supramolecular Organization and Intermolecular Interactions

Role of Non-Covalent Interactions in Self-Assembly

The collective effect of several types of non-covalent interactions governs the self-assembly of 4-nonyloxybenzoic acid and related compounds into stable, ordered phases. These forces, though individually weak, create a robust system of intermolecular connections that define the material's mesomorphic properties.

The most dominant intermolecular force in 4-nonyloxybenzoic acid is the hydrogen bond formed between the carboxylic acid groups of two separate molecules. nih.gov This interaction is highly specific and directional, leading to the formation of a stable dimeric structure. rsc.org Two NOBA molecules align in a head-to-head fashion, with the carboxyl group of each molecule hydrogen-bonding with the carboxyl group of the other. This creates a more elongated, rod-like supramolecular unit, which is a critical step in the formation of liquid crystal phases. ed.gov This dimerization is a primary example of how hydrogen bonding drives the initial self-assembly process in this class of compounds. nih.gov The strength of these hydrogen bonds is significant enough that the dimers often persist even in the nematic liquid crystal phase. nih.gov

| Interaction Type | Description | Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups (-COOH) of two molecules. | Leads to the formation of stable dimers, creating elongated rod-like units essential for liquid crystal phases. nih.govrsc.org |

| π-Stacking | Attractive interaction between the electron clouds of adjacent aromatic (benzene) rings. | Promotes parallel alignment of the rigid molecular cores, contributing to the stability of the ordered phases. nih.govresearchgate.net |

| Van der Waals Forces | Weak, non-specific attractions between the flexible alkyl chains. | Facilitates the interdigitation and parallel arrangement of the nonyloxy chains, enhancing molecular ordering. researchgate.net |

The flexible nonyloxy chains of the 4-nonyloxybenzoic acid molecules interact primarily through van der Waals forces. researchgate.net These non-specific attractive forces become significant when the long alkyl chains align parallel to one another. This alignment allows for efficient packing and interdigitation (interlocking) of the chains, which helps to stabilize the layered structures found in smectic liquid crystal phases. nih.gov The melting of a crystal into a mesophase can be seen as the melting of these loosely packed aliphatic regions, while the stronger interactions within the aromatic regions maintain structural order at higher temperatures. nih.govresearchgate.net The length and conformation of the alkyl chains play a critical role in determining the type and stability of the resulting liquid crystal phase.

Formation of Ordered Molecular Assemblies

The interplay of hydrogen bonding, π-stacking, and van der Waals forces results in the spontaneous formation of highly ordered molecular assemblies. For 4-nonyloxybenzoic acid, the primary building block is the hydrogen-bonded dimer. These elongated dimers then further organize themselves into higher-order structures. ed.gov In the nematic phase, the dimers exhibit long-range orientational order, meaning they tend to point in the same direction on average, but lack positional order. In smectic phases, the organization is more advanced, with the dimers arranged in layers. nih.gov The stability and type of these mesophases are a direct consequence of the molecular structure, which combines a rigid core capable of strong, specific interactions with a flexible tail that facilitates packing.

Host-Guest Chemistry with Nonyloxybenzoate Derivatives

The principles of supramolecular chemistry that govern the self-assembly of nonyloxybenzoate derivatives also extend to the field of host-guest chemistry. youtube.com In this context, larger molecules or assemblies (hosts) can be designed to selectively bind smaller molecules or ions (guests). nih.gov While 4-nonyloxybenzoic acid itself is not typically a macrocyclic host, its derivatives can be incorporated into more complex supramolecular systems. For instance, the carboxylic acid group can be used as a recognition site to bind specific guest molecules through hydrogen bonding.

Advanced Spectroscopic Characterization and Mechanistic Insights

Spectroscopic Probes for Mesophase Structure and Dynamics

The liquid crystalline nature of Methyl 4-nonyloxybenzoate and related compounds necessitates the use of advanced spectroscopic techniques to elucidate the structure and dynamics of their mesophases. These methods provide critical information on molecular arrangement, orientation, and motion, which are fundamental to understanding their unique properties.

UV-Vis Absorption and Circular Dichroism Spectroscopy for Chiroptical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a foundational technique for characterizing the electronic transitions within molecules like this compound. pg.edu.pl The absorption of UV or visible light promotes electrons from a ground state to a higher energy state, providing information about the presence of chromophores—functional groups responsible for these transitions. pg.edu.pl In this compound, the aromatic rings and the carboxylate group constitute the primary chromophores. researchgate.net

When a chiral center is introduced into such molecules, as in some related liquid crystalline compounds, Circular Dichroism (CD) spectroscopy becomes an invaluable tool. researchgate.net CD measures the differential absorption of left and right circularly polarized light, a phenomenon that arises from the molecule's chirality. pg.edu.plmdpi.com The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), provides detailed information about the stereochemical arrangement of atoms. pg.edu.pl While this compound itself is not chiral, the study of chiral derivatives allows for the investigation of chiroptical properties within its structural class. These properties are highly sensitive to the molecular conformation and the supramolecular structure of the liquid crystalline phases. mdpi.comnih.gov

The combination of UV-Vis and CD spectroscopy can reveal how the electronic interactions and the spatial arrangement of molecules change with temperature and phase transitions. For instance, the formation of helical superstructures in chiral nematic or smectic phases can give rise to distinct CD signals that reflect the pitch and handedness of the helix.

Raman and Infrared Spectroscopy for Vibrational Analysis and Conformational Changes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful probe of molecular structure, bonding, and conformational changes in liquid crystals like this compound. uc.eduspectroscopyonline.comsemanticscholar.org These methods measure the energies of molecular vibrations, which are specific to the types of bonds and their environment. uc.edu

Infrared (IR) Spectroscopy is particularly sensitive to vibrations that involve a change in the molecule's dipole moment. uc.edu Key vibrational modes for this compound include:

C=O stretching: The carbonyl group of the ester linkage gives a strong, characteristic absorption band. uc.edu

C-O stretching: Vibrations of the ether and ester C-O bonds.

Aromatic C-H and C=C stretching: Vibrations associated with the benzene (B151609) rings.

Aliphatic C-H stretching: Vibrations of the methyl and methylene (B1212753) groups in the nonyloxy chain. uc.edu

Raman Spectroscopy , on the other hand, detects vibrations that cause a change in the molecule's polarizability. semanticscholar.org It is often complementary to IR spectroscopy, as some vibrations that are weak in IR may be strong in Raman, and vice versa. spectroscopyonline.com For example, the stretching of symmetric bonds, like the C=C bonds in the aromatic rings, often produces strong Raman signals. researchgate.net

By analyzing the positions, intensities, and shapes of IR and Raman bands, researchers can gain detailed insights into:

Conformational Isomers: The flexible nonyloxy chain can adopt various conformations, and vibrational spectroscopy can help identify the predominant conformers in different phases.

Intermolecular Interactions: Changes in hydrogen bonding or dipole-dipole interactions during phase transitions can be observed as shifts in the vibrational frequencies.

Molecular Alignment: Polarized IR and Raman spectroscopy can be used to determine the orientation of specific functional groups relative to the liquid crystal director, providing information about the degree of molecular order.

The table below summarizes characteristic vibrational frequencies for functional groups present in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretching | 1700 - 1780 | IR (Strong) |

| C-H (Aromatic) | Stretching | > 3000 | IR/Raman |

| C-H (Aliphatic) | Stretching | < 3000 | IR/Raman |

| C=C (Aromatic) | Stretching | ~1600 | Raman (Strong) |

| C-O (Ether/Ester) | Stretching | 1000 - 1300 | IR |

| CH₂ | Scissoring/Bending | ~1465 | IR |

| CH₃ | Bending | ~1375, ~1450 | IR |

This table presents typical wavenumber ranges and is not based on specific experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Studies of Molecular Order and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for probing the molecular order and dynamics in liquid crystalline phases. aps.org By studying the behavior of atomic nuclei (typically ¹H and ¹³C) in a magnetic field, NMR can provide detailed information about molecular orientation, conformation, and motion over a wide range of timescales. nih.govnih.gov

In the study of liquid crystals like this compound, key NMR parameters include:

Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment. In liquid crystals, the anisotropic nature of the phase leads to an orientation-dependent chemical shift, which can be used to determine the alignment of different molecular segments with respect to the magnetic field.

Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times: These relaxation times are sensitive to molecular dynamics. mdpi.com By measuring T₁ and T₂, researchers can characterize various motional processes, including:

Internal Rotations: Rotations around single bonds, such as those in the nonyloxy chain.

Collective Motions: Low-frequency motions involving many molecules, such as director fluctuations in the nematic phase. aps.org

Deuterium (²H) NMR is also a widely used technique. By selectively deuterating specific positions in the molecule, one can obtain highly localized information about the ordering and dynamics of that particular molecular segment.

In-situ Spectroscopic Monitoring of Phase Transitions

The ability to monitor phase transitions in real-time provides crucial mechanistic insights into how molecular structure transforms between crystalline, liquid crystalline, and isotropic states. In-situ spectroscopic techniques are indispensable for this purpose, allowing researchers to observe changes as they happen, often as a function of temperature. sciety.orgresearchgate.net

Combining techniques like Differential Scanning Calorimetry (DSC), which detects the thermal signatures of phase transitions, with spectroscopic methods provides a comprehensive picture of the structural and dynamic changes occurring. spectroscopyonline.com For instance, by placing a sample in a temperature-controlled stage within a spectrometer, one can continuously collect spectra during heating or cooling cycles.

In-situ IR/Raman Spectroscopy: Can track changes in intermolecular interactions and conformational populations through phase transitions. spectroscopyonline.comresearchgate.net For example, the abrupt appearance or disappearance of specific vibrational bands can signal a change in crystal packing or molecular conformation.

In-situ UV-Vis/CD Spectroscopy: Can monitor changes in electronic structure and supramolecular chirality. Photoinduced phase transitions, for example in azobenzene-containing liquid crystals, can be efficiently tracked by observing the changes in the UV-Vis absorption spectrum. acs.org

In-situ NMR Spectroscopy: While technically more challenging to perform with rapid temperature changes, it can provide unparalleled detail on the evolution of molecular order and dynamics across a phase transition. aps.org

These in-situ studies are critical for understanding the kinetics and mechanisms of phase transitions, revealing the existence of metastable states and providing a deeper understanding of the structure-property relationships in materials like this compound. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations of Liquid Crystalline Phases

Molecular dynamics (MD) simulations represent a powerful computational technique for examining the temporal evolution of atoms and molecules. nih.gov Through the numerical solution of Newton's equations of motion for a system of interacting particles, MD simulations provide a microscopic view of material properties and their dynamic behavior. unimi.it For liquid crystals, these simulations are especially insightful for comprehending the collective molecular motions that precipitate the formation of mesophases. rsc.org

To simulate a liquid crystal like Methyl 4-nonyloxybenzoate, a computational model is constructed wherein a number of molecules are placed within a simulation box governed by specific force fields that delineate both intramolecular and intermolecular interactions. The simulation then meticulously tracks the trajectories and orientations of these molecules over a defined period at various temperatures.

The transition from an isotropic liquid to a nematic or smectic phase is identifiable through the monitoring of the system's macroscopic properties. A primary metric is the orientational order parameter (S) , which provides a quantitative measure of the alignment of the molecules along a common axis, known as the director. In an isotropic phase, the value of S is approximately zero, whereas in a nematic phase, it approaches unity. For smectic phases, which are characterized by positional ordering, density profiles along the layer normal exhibit periodic fluctuations, signifying a layered architecture. ugr.es

Simulations can elucidate how the flexible nonyloxy chain and the rigid benzoate (B1203000) core of this compound cooperatively influence its packing arrangement in the liquid crystalline state. For example, in smectic phases, a distinct segregation of the molecules into aromatic and aliphatic domains is commonly observed. researchgate.netresearchgate.net The aromatic cores typically engage in more potent π-π stacking interactions, while the aliphatic chains exhibit a greater degree of conformational disorder. researchgate.net

Table 1: Representative Order Parameters from a Hypothetical Simulation of this compound

| Phase | Temperature (K) | Order Parameter (S) |

|---|---|---|

| Isotropic | 400 | 0.12 |

| Nematic | 370 | 0.65 |

| Smectic A | 350 | 0.88 |

This table is illustrative and based on typical values observed for similar calamitic liquid crystals.

The stability and structural characteristics of liquid crystalline phases are governed by a nuanced equilibrium of intermolecular forces. MD simulations facilitate a detailed decomposition of these interactions, which primarily include:

π-π stacking: The aromatic rings of the benzoate core can arrange in a stacked configuration, which is a key factor in promoting orientational order in the nematic and smectic phases. researchgate.net

Dipole-dipole interactions: The ester moiety in this compound imparts a molecular dipole moment, which can modulate the local organization of the molecules. arxiv.org

Through the calculation of interaction energies between various molecular fragments (e.g., core-core, core-chain, chain-chain), researchers can discern the dominant forces responsible for the stabilization of a given mesophase. arxiv.org For instance, a marked increase in the strength of intermolecular interactions upon cooling can be indicative of a phase transition. arxiv.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in probing the electronic characteristics of molecules. algorithmiq.fiaspbs.com These computational methods involve solving the Schrödinger equation to ascertain the electron distribution and energy levels within a molecule. algorithmiq.fi

For this compound, quantum chemical calculations can be applied to:

Determine molecular geometry: By identifying the molecule's lowest energy conformation, these calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Calculate the molecular electrostatic potential (MEP): An MEP map visualizes the charge distribution across the molecular surface, delineating regions of negative (electron-rich) and positive (electron-poor) potential. This is crucial for understanding intermolecular interactions and responses to external electric fields. researchgate.net

Analyze frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic transitions and chemical reactivity. The energy differential between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an index of the molecule's kinetic stability. researchgate.net

Table 2: Hypothetical Quantum Chemical Data for this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

This table presents plausible values for a molecule of this type based on general chemical principles.

Predictive Modeling of Mesomorphic Behavior

A significant objective in materials science is the prediction of the types of liquid crystalline phases and their corresponding transition temperatures for a given molecular structure. Computational models are being refined to forge structure-property relationships that can inform the rational design of novel liquid crystal materials.

For a molecule such as this compound, predictive models would take into account several key factors:

Molecular shape: The elongated, rod-like geometry is a primary determinant for the formation of calamitic mesophases, with the length-to-breadth ratio being a critical parameter.

Flexibility of the alkyl chain: The conformational dynamics of the nonyloxy chain influence packing efficiency and can dictate the specific type of smectic phase that is formed. It is well-documented that odd-even variations in the number of carbon atoms in the alkyl chain can significantly alter mesomorphic properties. arxiv.org

While the quantitative prediction of transition temperatures from first principles remains a formidable research challenge, qualitative and semi-quantitative models can effectively rationalize the mesomorphic behavior of certain molecules. rsc.org For example, the combination of a long alkyl chain with a rigid core in this compound strongly suggests a predisposition for the formation of smectic phases, as these flexible chains facilitate layered molecular arrangements. researchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Applications in Advanced Material Development Non Biological, Non Clinical

Design of Ferroelectric Liquid Crystal Displays (FLCDs)

Ferroelectric liquid crystals (FLCs) are a class of materials known for their fast electro-optical response times, making them highly suitable for modern display technologies. scilit.com The design of FLCs often involves the synthesis of molecules with specific structural features that promote the formation of the chiral smectic C (SmC) phase, which is responsible for the ferroelectric properties. researchgate.netresearchgate.net This phase is characterized by a helical superstructure of chiral molecules. researchgate.net The intrinsic ferroelectric polarization switching of the SmC phase is a key feature utilized in the fabrication of ferroelectric liquid-crystal displays (FLCDs). researchgate.net These displays offer significant advantages over conventional twisted nematic LCDs, including faster response times, high image quality, optical bistability, and wide viewing angles. researchgate.netresearchgate.net

Research on homologous series of FLCs containing the 4-(n-alkoxy)benzoate moiety has demonstrated the ability to generate a thermodynamically stable SmC* phase over a broad temperature range, which is a critical parameter for practical device applications. researchgate.net The polarization in the SmC* phase, a key determinant of switching speed, is influenced by the molecular structure and increases as the temperature decreases. researchgate.net The design of these complex molecules, including the selection of the alkoxy chain length (like the nonyloxy group), is a deliberate strategy to fine-tune the material's physical properties to meet the demanding requirements of FLCDs. researchgate.net

Development of Responsive Materials

Stimuli-responsive polymers, or "smart" polymers, are materials designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.govumn.edu This responsiveness makes them valuable for a wide range of applications, including sensors and actuators. umn.edu The functionality of these materials often stems from the incorporation of specific chemical moieties that can react to environmental changes. mdpi.com

While direct research linking Methyl 4-nonyloxybenzoate to stimuli-responsive polymers is not extensively documented in the provided results, the principles of designing such materials often involve the use of molecules with tunable properties. The benzoate (B1203000) structure, for instance, is a common building block in polymer chemistry. By modifying the benzoate ring with functional groups, such as the nonyloxy group in this compound, the hydrophobicity and liquid crystalline potential of the resulting polymer can be altered.

The development of responsive materials can be inspired by natural systems. nih.gov For example, flavylium-containing polymers exhibit multi-stimuli responsiveness to changes in solvent, pH, light, and temperature. rsc.org This highlights the strategy of incorporating specific chemical structures to impart desired responsive behaviors. The synthesis of such polymers often involves techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, followed by post-modification to introduce the functional moieties. rsc.org The aggregation and self-assembly behaviors of these polymers are critical to their function. rsc.org

Utilization in Biosensor Platforms (material science perspective only)

From a material science perspective, the development of biosensor platforms often relies on the creation of stable and functional surfaces for the immobilization of biological recognition elements. mdpi.com While this compound itself is not directly used as the sensing element, its properties as a component of liquid crystals or polymers can be relevant to the construction of the sensor's substrate or transducer layer.

The core of many modern biosensors is the interface between the biological component and a signal transducer. Materials that can form well-ordered, stable films, such as liquid crystals, are of interest for creating reproducible and sensitive sensor surfaces. The ability of molecules containing benzoate groups to self-assemble can be harnessed to create organized platforms.

For example, in some advanced biosensors, gold nanoparticles are used to enhance the signal. mdpi.com The immobilization of these nanoparticles and other sensing components can be achieved through physical adsorption or by using a matrix material. mdpi.commdpi.com Polymers are frequently used as this matrix, and their properties can be tailored by incorporating various monomers. The inclusion of a molecule like this compound into a polymer backbone could influence the film-forming properties and the interaction with other sensor components.

Integration into Nanocomposites (e.g., with Carbon Nanotubes)

Nanocomposites are materials that incorporate nanoscale particles into a matrix material, often a polymer, to enhance its properties. scirp.org Carbon nanotubes (CNTs) are a common choice for reinforcement due to their exceptional mechanical, thermal, and electrical properties. scirp.orgnih.gov The primary challenge in creating effective polymer/CNT nanocomposites is achieving a uniform dispersion of the CNTs within the polymer matrix and ensuring strong interfacial adhesion between the two components. scirp.orgresearchgate.net

Functionalization of CNTs is a key strategy to improve their dispersion and interaction with the polymer matrix. nih.govresearchgate.net This can be done through covalent or non-covalent modifications. researchgate.net While there is no direct evidence of this compound being used to functionalize CNTs, the principles of functionalization often involve attaching molecules to the CNT surface that are compatible with the matrix.

The integration of liquid crystals with CNTs has also been explored. These composites can exhibit unique electro-optical properties. scilit.com The liquid crystal matrix, which could be composed of molecules containing the nonyloxybenzoate moiety, can help to align the CNTs, leading to anisotropic properties that are beneficial for certain applications. The interaction between the liquid crystal molecules and the CNTs is crucial for the performance of the composite material. The study of nanocomposites involves investigating how the addition of nanofillers like CNTs affects the structural, optical, and mechanical properties of the host matrix. ut.ac.irmdpi.com

Future Research Directions for Nonyloxybenzoate Chemistry

Exploration of Novel Molecular Architectures and Hybrid Systems

The foundation of advancing liquid crystal science lies in the synthesis of novel molecular geometries and the integration of different chemical moieties to create hybrid systems with emergent properties. mdpi.com Minor alterations in molecular structure can lead to significant changes in the material's mechanical and optical characteristics. mdpi.com

Future work will move beyond simple rod-like (calamitic) molecules to explore more intricate designs. mdpi.com A key area of interest is the development of supramolecular liquid crystals , where molecules self-assemble through non-covalent interactions like hydrogen bonding. mdpi.com For instance, combining hydrogen bond acceptors and donors, such as a pyridine (B92270) derivative with a carboxylic acid, is a well-established method for creating self-assembling liquid crystals. mdpi.com Researchers are designing new H-bonded supramolecular architectures, including unique chair-like conformations, to achieve specific mesophase behaviors and lower melting temperatures. mdpi.com

Another promising direction is the creation of hybrid systems . By incorporating photoresponsive units, such as azopyridine molecules, into liquid crystal structures, materials can be developed that respond to light. mdpi.com These photosensitive host-guest complexes, where light acts as an external stimulus, offer precise control over the material's properties. mdpi.com The exploration of bent-core architectures , also known as banana-shaped liquid crystals, continues to be a vibrant research area, as these molecules can form chiral and polar superstructures from achiral components, leading to unconventional properties. researchgate.net

Furthermore, the construction of dendritic architectures and the use of oligopyridines as building blocks for metal-coordinated superstructures represent a frontier in designing complex functional materials. cmu.educsic.es These larger, more complex structures can self-organize into well-ordered macroscopic assemblies, such as columnar or lamellar phases, which are essential for applications requiring anisotropic properties. cmu.edu The goal is to design molecules that self-organize under ambient conditions into stable, well-ordered systems for future technological use. cmu.edu

| Molecular Architecture | Key Feature | Potential Properties/Applications |

| Supramolecular H-Bonded Systems | Self-assembly via non-covalent bonds (e.g., H-bonds). mdpi.com | Tunable mesophase stability, lower melting points. mdpi.com |

| Photoresponsive Hybrids | Integration of light-sensitive moieties (e.g., azopyridines). mdpi.com | Light-switchable materials, optical data storage. mdpi.com |

| Bent-Core (Banana) Architectures | Non-linear molecular shape. researchgate.net | Spontaneous polarization, chiral phases from achiral molecules. researchgate.net |

| Dendritic and Metallated Systems | Large, branched, or metal-coordinated structures. cmu.educsic.es | Highly ordered columnar phases, anisotropic conductivity. cmu.educsic.es |

| Siloxane-Terminated Hybrids | Incorporation of flexible siloxane tails. queensu.ca | Formation of 'de Vries'-type SmA phases, defect reduction in devices. queensu.ca |

Advanced Characterization Techniques for Complex Mesophases

The identification and understanding of complex liquid crystal phases (mesophases) necessitate a combination of characterization techniques. up.ac.za While traditional methods like Polarizing Optical Microscopy (POM) for observing optical textures and Differential Scanning Calorimetry (DSC) for determining phase transition temperatures and enthalpies remain complementary and essential, future research will rely on more advanced techniques to probe the intricate structures and dynamics of novel mesophases. up.ac.zamedcraveonline.com

X-ray Diffraction (XRD) is a powerful tool for determining molecular packing and identifying the type of order (e.g., positional, orientational) within a phase. up.ac.zamedcraveonline.com Future studies will increasingly employ specialized X-ray techniques like Grazing-Incidence Small-Angle X-ray Scattering (GI-SAXS) to investigate the alignment and structure of thin films and surfaces. ijprajournal.com

To gain deeper insights into the nanoscale organization and properties, researchers are turning to high-resolution microscopy and spectroscopy.

Atomic Force Microscopy (AFM) can be used to visualize the surface topography of liquid crystal films. ijprajournal.com

Tip-Enhanced Raman Spectroscopy (TERS) provides chemical and structural information at the nanoscale, allowing for the characterization of molecular orientation and defects within a material. spie.org

Second Harmonic Generation (SHG) is a valuable method for studying polar order, enabling scientists to determine if a mesophase possesses a center of symmetry, which is crucial for understanding the ferroelectric and piezoelectric potential of materials like bent-core liquid crystals. researchgate.netresearchgate.net

For probing the dynamics of these materials, time-resolved techniques are becoming indispensable. Pump-probe and time-domain spectroscopy can reveal dynamic information about charge carrier behavior and molecular reorientations in response to external stimuli like light or electric fields. rsc.org Additionally, techniques like anisotropic Rayleigh scattering are being used to study the subtle orientational fluctuations that occur within mesophases, providing data on new elastic constants. aip.org

| Technique | Information Obtained | Relevance to Future Research |

| Polarizing Optical Microscopy (POM) | Optical textures, preliminary phase identification. medcraveonline.com | Standard initial characterization of new materials. medcraveonline.com |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpies. up.ac.za | Quantifying the thermal stability of mesophases. up.ac.za |

| X-ray Diffraction (XRD) | Molecular packing, layer spacing, positional order. up.ac.za | Elucidating the structure of complex phases (e.g., Smectic, Columnar). up.ac.za |

| Second Harmonic Generation (SHG) | Presence or absence of polar order. researchgate.net | Investigating ferroelectric and nonlinear optical properties. researchgate.netresearchgate.net |

| Tip-Enhanced Raman Spectroscopy (TERS) | Nanoscale chemical and structural information. spie.org | Mapping local molecular order and defects. spie.org |